3-Methoxy-1,2-propanediol

Description

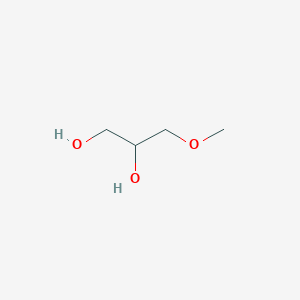

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJBSUHYCGQTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049336 | |

| Record name | 1-O-Methylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | 3-Methoxy-1,2-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-39-2 | |

| Record name | 3-Methoxy-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Methylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-1,2-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-O-Methylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN 1-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G03VY2NKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3-Methoxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-Methoxy-1,2-propanediol (CAS No. 623-39-2). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and safety information. All quantitative data is presented in a clear, tabular format for ease of comparison. Furthermore, this guide includes detailed experimental protocols for key property determination, accompanied by workflow diagrams generated using Graphviz to visually represent the processes.

Chemical and Physical Properties

This compound, also known as glycerin-α-monomethyl ether, is a colorless, viscous liquid.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] This compound is very soluble in water.[1][4][5]

Core Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C4H10O3 | [1][2][4][5][6] |

| Molecular Weight | 106.12 g/mol | [1][4][5][6][7][8] |

| CAS Number | 623-39-2 | [1][4][5][6][7][8][9] |

| Alternate CAS Number | 36887-04-4 | [2][9] |

| EINECS Number | 210-791-6 | [1][2][6][7] |

| MDL Number | MFCD00004719 | [2][4][5][6][7] |

| Appearance | Colorless viscous liquid | [1][2][3] |

| Boiling Point | 220 °C (lit.)[6][7][10] | |

| 133 °C @ 35 mmHg[1][4][5][11] | ||

| Density | 1.114 g/mL at 25 °C (lit.)[6][7][10] | |

| 1.12 g/cm³[1] | ||

| 1.120 g/mL[4][5][11] | ||

| Refractive Index | n20/D 1.444 (lit.)[7][10] | |

| 1.442 (25 °C)[1] | ||

| 1.443-1.445[4][5][6] | ||

| 1.4420 to 1.4450 (20°C, 589 nm)[12] | ||

| Flash Point | > 110 °C[1][4][5][6] | |

| pKa | 13.59[1] | |

| 13.68±0.20 (Predicted)[6] | ||

| Solubility | Very soluble in water[1][4][5]. Slightly soluble in Chloroform, Ethanol, and Ethyl Acetate[6]. | |

| Storage Temperature | 2-8°C, Sealed in dry conditions[6] |

Reactivity and Stability

This compound is stable under normal temperatures and pressures.[1] It is incompatible with strong oxidizing agents.[1][13] Hazardous decomposition products include carbon monoxide and carbon dioxide.[1]

Safety Information

Hazard Identification:

-

May cause respiratory and digestive tract irritation.[3]

-

May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

-

The toxicological properties of this material have not been fully investigated.[3]

Personal Protective Equipment (PPE):

-

Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.[7]

-

Skin: Wear appropriate protective gloves to prevent skin exposure.[1][14]

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]

-

Respirators: Follow OSHA respirator regulations found in 29CFR 1910.134 or European Standard EN 149. Use a NIOSH or European Standard EN 149 approved respirator when necessary.[1]

First-aid measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[11]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[11]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Get medical attention.[11]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Determination of Density of a Liquid

The density of a liquid is a measure of its mass per unit volume. It can be determined using a graduated cylinder and an electronic balance.[15]

Materials:

-

100-mL graduated cylinder

-

Electronic balance

-

Sample of this compound

-

Distilled water (for cleaning)

-

Acetone (for drying)

Procedure:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the electronic balance and tare it to zero.

-

Carefully pour a known volume of this compound into the graduated cylinder. Record the volume by reading the bottom of the meniscus at eye level to avoid parallax error.[15][16]

-

Place the graduated cylinder with the liquid on the electronic balance and record the mass.[16]

-

Calculate the density using the formula: Density = Mass / Volume.[16]

-

Repeat the measurement multiple times to ensure accuracy and calculate the average density.[15]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Materials:

-

Test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)

-

Sample of this compound

Procedure:

-

Place a small amount of this compound into the test tube.

-

Place the thermometer into the test tube, ensuring the bulb is immersed in the liquid but not touching the bottom of the test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Gently heat the apparatus.

-

Observe the capillary tube. A steady stream of bubbles will emerge from the open end as the liquid is heated.

-

The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling.

-

Record this temperature.

Logical Relationships of Core Properties

The fundamental properties of a chemical compound are interconnected and influence its behavior and applications.

Applications

This compound is utilized in chemical synthesis. For instance, it is used to prepare phosphorothioate (B77711) analogs of sn-2 radyl lysophosphatidic acid, which act as metabolically stabilized LPA receptor agonists.[6] It is also employed in the synthesis of diacylglycerol analogs, which are potential second-messenger antagonists.[6] Additionally, it has been investigated as a cryopreservation agent for mononuclear cells.[7]

Conclusion

This technical guide has provided a detailed overview of the core properties of this compound. The tabulated data, experimental protocols, and safety information serve as a comprehensive resource for professionals working with this compound. The provided visualizations of experimental workflows and property relationships offer a clear and concise understanding of the practical and theoretical aspects of this chemical.

References

- 1. This compound(623-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | C4H10O3 | CID 92822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]

- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. This compound 98 623-39-2 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. This compound [stenutz.eu]

- 11. fishersci.com [fishersci.com]

- 12. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

3-Methoxy-1,2-propanediol chemical structure and CAS number 623-39-2

CAS Number: 623-39-2

This technical guide provides an in-depth overview of 3-Methoxy-1,2-propanediol, a versatile chemical compound with applications in cryopreservation and as a key building block in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, and experimental applications.

Chemical Structure and Properties

This compound, also known as 1-O-methyl-rac-glycerol, is a glycerol (B35011) ether. Its chemical structure consists of a propane-1,2-diol backbone with a methoxy (B1213986) group attached to the third carbon.

Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 623-39-2 | [1][2] |

| Molecular Formula | C4H10O3 | [1] |

| Molecular Weight | 106.12 g/mol | [1] |

| IUPAC Name | 3-methoxypropane-1,2-diol | [2] |

| Synonyms | 1-O-Methylglycerol, Glycerol 1-monomethyl ether, 1-o-methyl-rac-glycerol | [1] |

| Appearance | Colorless viscous liquid | [1] |

| Boiling Point | 220 °C (lit.) | |

| Density | 1.114 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.444 (lit.) | |

| Solubility | Soluble in water. | |

| Hygroscopicity | Hygroscopic | [1] |

Safety and Handling

This compound may cause skin, eye, and respiratory tract irritation.[1] It should be handled in a well-ventilated area with appropriate personal protective equipment, including safety glasses and gloves. Store in a tightly sealed container in a cool, dry place.

Applications in Research and Development

Cryopreservation

Glycerol and its derivatives are widely used as cryoprotective agents (CPAs) to prevent cellular damage during freezing. This compound, as a glycerol ether, offers potential advantages due to its physicochemical properties. While specific protocols for its use in the cryopreservation of all cell types are not extensively documented, its application can be inferred from standard cryopreservation techniques for peripheral blood mononuclear cells (PBMCs).

Experimental Protocol: Cryopreservation of PBMCs

This protocol is a representative method for the cryopreservation of PBMCs and can be adapted to evaluate the efficacy of this compound as a cryoprotectant, typically in combination with other agents like dimethyl sulfoxide (B87167) (DMSO) and fetal bovine serum (FBS).

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Wash the isolated cells to remove contaminants.

-

Resuspension: Centrifuge the washed PBMCs to form a cell pellet. Resuspend the pellet in a cold cryopreservation medium. A typical starting concentration is 5-10 × 10^6 cells/mL.[3]

-

Freezing Medium Preparation: Prepare the cryopreservation medium. A common formulation consists of 90% FBS and 10% DMSO.[3] To evaluate this compound, it could be substituted for or added to the glycerol component in various concentrations.

-

Controlled Freezing: Distribute the cell suspension into cryogenic vials. Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty™), which ensures a cooling rate of approximately -1°C per minute.[3] Place the container in a -80°C freezer overnight.

-

Long-Term Storage: Transfer the frozen vials to a liquid nitrogen vapor phase storage tank (below -135°C) for long-term preservation.[3]

Quantitative Data: Efficacy of Cryoprotective Agents

The effectiveness of a cryoprotective agent is determined by assessing cell viability and recovery post-thaw. The following table presents representative data from studies comparing different cryoprotectants for various cell types.

| Cryoprotectant(s) | Cell Type | Post-Thaw Viability (%) | Post-Thaw Recovery (%) | Reference |

| 1.5 M 1,2-Propanediol | Mouse Zygotes | 92 | - | [4] |

| 1.5 M Glycerol | Mouse Blastocysts | - | 75 | [4] |

| 10% DMSO | Avian Red Blood Cells | - | 96.11 (saline stability) | [5] |

| 20% Glycerol | Avian Red Blood Cells | - | 99.71 | [5] |

| 70% Glycerol | Human Adipose Tissue | 72.67 (SVF cells) | 52.37 (retention rate) | [6][7] |

| 10% DMSO + 90% FBS | Human Adipose Tissue | 48.37 (SVF cells) | 19.52 (retention rate) | [6][7] |

Synthesis of Bioactive Molecules: Diacylglycerol Analogues

This compound serves as a valuable precursor in the synthesis of diacylglycerol (DAG) analogues. These synthetic analogues are designed to interact with and modulate the activity of protein kinase C (PKC), a key enzyme family in cellular signaling.

Experimental Workflow: Synthesis of a Diacylglycerol Analogue

The synthesis of DAG analogues often involves a multi-step process where the glycerol backbone is modified with various functional groups. The methoxy group of this compound can be retained or further modified in the final product.

Role in Signaling Pathways: Protein Kinase C Inhibition

Diacylglycerol is a crucial second messenger that activates conventional and novel isoforms of Protein Kinase C (PKC).[8][9] This activation is a key step in numerous signaling pathways that regulate cell growth, differentiation, and apoptosis. Synthetic diacylglycerol analogues derived from precursors like this compound can act as antagonists, inhibiting PKC activation and its downstream effects.[10]

Signaling Pathway: PKC Activation and Inhibition

The following diagram illustrates the canonical PKC activation pathway and the point of intervention for diacylglycerol analogues.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Determination of this compound

A validated method for the determination of this compound in complex matrices such as wine has been established. This method can be adapted for other sample types.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: To 10 mL of the sample, add an internal standard. Perform a salting-out liquid-liquid extraction using potassium carbonate and diethyl ether.

-

Extraction: Homogenize the mixture and centrifuge to separate the phases. Transfer the upper organic layer to a new vial.

-

Drying and Transfer: Dry the extract using a drying agent (e.g., molecular sieves) and transfer the clear supernatant to a GC vial for analysis.

-

GC-MS Parameters:

-

Column: A polar capillary column is typically used.

-

Injection: Splitless injection is often employed for trace analysis.

-

Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 90°C, ramping to 250°C.

-

Detection: Mass spectrometry is used in selected ion monitoring (SIM) mode for quantification.

-

This comprehensive guide provides a solid foundation for researchers and drug development professionals working with this compound. The detailed information on its properties, experimental protocols, and roles in biological pathways will aid in its effective application in various scientific endeavors.

References

- 1. This compound | C4H10O3 | CID 92822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Propanediol, 3-methoxy- [webbook.nist.gov]

- 3. stemcell.com [stemcell.com]

- 4. Comparison of ethylene glycol, 1,2-propanediol and glycerol for cryopreservation of slow-cooled mouse zygotes, 4-cell embryos and blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the effects of glycerol, dimethyl sulfoxide, and hydroxyethyl starch solutions for cryopreservation of avian red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of diacylglycerol analogues as potential second-messenger antagonists and inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1-O-Methylglycerol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methylglycerol, systematically known as 3-methoxy-1,2-propanediol, is a mono-alkyl ether of glycerol (B35011). Its chemical structure, featuring both hydroxyl and ether functional groups, imparts a unique combination of properties that make it a molecule of interest in various scientific and industrial fields, including as a potential building block in drug development and a component in formulations. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-O-Methylglycerol, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological interactions.

Core Physical and Chemical Properties

The physical and chemical characteristics of 1-O-Methylglycerol are summarized below, providing essential data for its handling, application, and further research.

Table 1: Physical Properties of 1-O-Methylglycerol

| Property | Value | Reference(s) |

| Appearance | Colorless viscous liquid/oil | [1][2][3] |

| Molecular Formula | C4H10O3 | [2] |

| Molecular Weight | 106.12 g/mol | [2] |

| Boiling Point | 220 °C (at 760 mmHg) | [3] |

| 133 °C (at 35 mmHg) | [2][4] | |

| Melting Point | Not precisely determined (exists as a colorless oil at room temperature) | [3] |

| Density | 1.114 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4430 to 1.4450 | [3][4] |

| Solubility | Very soluble in water. Soluble in chloroform, ethanol, and ethyl acetate (B1210297) (slightly). | [2][3] |

| Hygroscopicity | Hygroscopic | [1][3] |

Table 2: Chemical and Safety Properties of 1-O-Methylglycerol

| Property | Value / Information | Reference(s) |

| IUPAC Name | 3-methoxypropane-1,2-diol | [4][5] |

| Synonyms | 1-O-Methylglycerol, Glycerol 1-monomethyl ether, this compound, Glycerin-alpha-monomethyl ether | [1][2][5] |

| CAS Number | 623-39-2 | [2] |

| Stability | Stable under normal temperatures and pressures. | [2] |

| Incompatibilities | Strong oxidizing agents. | [2] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide. | [2] |

| pKa | 13.68 ± 0.20 (Predicted) | [3] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 1-O-Methylglycerol.

Mass Spectrometry

The mass spectrum of 1,2-Propanediol, 3-methoxy- is available through the NIST WebBook, providing valuable information for its identification in complex mixtures.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound has been recorded and is available in spectral databases.[4][5] Key expected absorptions include a broad O-H stretching band for the hydroxyl groups, C-H stretching bands for the alkyl and methoxy (B1213986) groups, and C-O stretching bands for the ether and alcohol functionalities.

Experimental Protocols

Synthesis of 3-methoxypropan-1,2-diol

A documented method for the synthesis of 3-methoxypropan-1,2-diol involves the O-methylation of glycerol. A detailed protocol is as follows:

Materials:

-

Glycerol

-

Dimethyl sulfate (B86663)

-

Sodium hydroxide (B78521)

-

Water

Procedure: This synthesis is based on the methylation of glycerol using dimethyl sulfate in the presence of an alkali.[8] A semi-batch process can be employed to enhance the effective methylation. In a conventional stirred tank reactor under normal atmospheric pressure, a solution of sodium glycerate is prepared by reacting glycerol with sodium hydroxide. Dimethyl sulfate is then fed into the reactor over a period of time. A molar ratio of 3:2 for dimethyl sulfate to glycerol and 3:1 for sodium hydroxide to glycerol has been shown to be effective. The reaction is carried out at a controlled temperature, for instance, 343 K (70 °C), for a duration of 24 hours, with the dimethyl sulfate being added over 12 hours. This method has been reported to achieve a glycerol conversion of 93.5%.[8]

Purification: The resulting product mixture can be purified by distillation under reduced pressure to isolate the this compound from unreacted glycerol, salts, and other byproducts.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 1-O-Methylglycerol.

Sample Preparation: For analysis in a complex matrix, such as wine, a liquid-liquid extraction can be performed. The sample is saturated with potassium carbonate ("salting out") to facilitate the extraction of this compound into an organic solvent like diethyl ether.[9]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a mass spectrometer detector.

-

Column: A polar capillary column is suitable for the separation of this analyte.

-

Carrier Gas: Helium.

-

Injection: Splitless injection is often used for trace analysis.

-

Temperature Program: An appropriate temperature gradient is established to ensure good separation from other components in the mixture.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of this compound.

Biological Activity and Signaling Pathways

The biological role of 1-O-Methylglycerol is not extensively studied. However, research on structurally related compounds provides some insights.

Protein Kinase C (PKC) is a critical enzyme in cellular signal transduction, and its activity is regulated by diacylglycerols (DAGs). Studies have shown that the kinase's interaction with DAGs is highly specific to the glycerol backbone and its hydrophilic oxygen moieties. The addition of a single methyl group to the glycerol backbone of a diacylglycerol has been found to virtually abolish its ability to activate PKC.[10] This suggests that 1-O-Methylglycerol is unlikely to act as a direct activator of Protein Kinase C, a key distinction from diacylglycerol second messengers.

Further research is required to fully elucidate the biological effects of 1-O-Methylglycerol and to determine if it interacts with other cellular signaling pathways.

Visualizations

Logical Relationship of 1-O-Methylglycerol Properties

Caption: Logical flow from chemical structure to properties and applications of 1-O-Methylglycerol.

Experimental Workflow for Synthesis and Analysis

Caption: A typical experimental workflow for the synthesis and subsequent analysis of 1-O-Methylglycerol.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound(623-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound | C4H10O3 | CID 92822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Propanediol, 3-methoxy- [webbook.nist.gov]

- 7. 1,2-Propanediol, 3-methoxy- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of protein kinase C activity by lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Methoxy-1,2-propanediol for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 3-Methoxy-1,2-propanediol, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, and relevant experimental protocols.

Chemical Identity and Synonyms

This compound is a glycerol (B35011) derivative characterized by a methoxy (B1213986) group substituting one of the primary hydroxyl groups of glycerol. For clarity and comprehensive literature searching, a compilation of its various synonyms and identifiers is provided below.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | 3-methoxypropane-1,2-diol[1] |

| CAS Number | 623-39-2[1] |

| EC Number | 210-791-6 |

| Molecular Formula | C₄H₁₀O₃[1] |

| Molecular Weight | 106.12 g/mol [1] |

| InChI Key | PSJBSUHYCGQTHZ-UHFFFAOYSA-N[1] |

| SMILES | COCC(O)CO[1] |

| Common Synonyms | 1-O-Methylglycerol[1] |

| Glycerol α-monomethyl ether | |

| Glycerin-α-monomethyl ether | |

| 3-Methoxypropane-1,2-diol[1] | |

| 1,2-Propanediol, 3-methoxy-[2] | |

| NSC 6752 |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the following tables to facilitate easy comparison and reference.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow, viscous liquid | Thermo Fisher Scientific |

| Boiling Point | 220 °C (at 760 mmHg) | Sigma-Aldrich |

| Density | 1.114 g/mL (at 25 °C) | Sigma-Aldrich |

| Refractive Index | 1.444 (at 20 °C) | Sigma-Aldrich |

| Solubility | Soluble in water | ChemicalBook |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data/Reference |

| ¹H NMR | Spectrum available from ChemicalBook |

| Mass Spectrometry | Data available in the NIST WebBook[2] |

| Infrared (IR) Spectroscopy | Conforms to standard spectra, data available from Thermo Fisher Scientific |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, compiled from various sources to provide a comprehensive guide for laboratory work.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of glycidol (B123203) with methanol (B129727) in the presence of a basic catalyst. This approach offers good yield and selectivity.

Protocol: Synthesis from Glycidol and Methanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol.

-

Catalyst Addition: To the methanol, add a catalytic amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide. Stir the mixture until the catalyst is completely dissolved.

-

Reactant Addition: Slowly add glycidol to the reaction mixture dropwise. The slow addition is crucial to control the reaction temperature and improve selectivity.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., HCl).

-

Purification: Remove the methanol under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol is adapted from a method for the determination of this compound in a complex matrix, such as wine, and can be modified for other sample types.

Protocol: GC-MS Analysis

-

Sample Preparation:

-

To a known volume of the sample, add an internal standard.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether) after the addition of a salt (e.g., potassium carbonate) to facilitate phase separation.

-

Separate the organic layer and concentrate it under a stream of nitrogen.

-

Reconstitute the residue in a small volume of an appropriate solvent for GC analysis.

-

-

GC-MS Parameters:

-

Column: Use a non-polar or medium-polarity capillary column suitable for the analysis of polar compounds.

-

Injection: Inject a small volume of the prepared sample in splitless mode.

-

Oven Program:

-

Initial temperature: 90 °C, hold for 2 minutes.

-

Ramp 1: Increase to 165 °C at a rate of 10 °C/min, hold for 6 minutes.

-

Ramp 2: Increase to 250 °C at a rate of 4 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity and selectivity.

-

Visualized Workflows and Relationships

In the absence of defined biological signaling pathways for this compound in the current literature, this section provides a logical diagram of the chemical synthesis workflow.

Caption: Synthesis workflow for this compound.

Toxicological Information

It is important to note that this compound is classified as a neurotoxin.[3] In animal studies, it has been observed to cause flaccid paralysis and muscle weakness.[3][4] Standard laboratory safety precautions should be observed when handling this compound.

References

Unraveling the Biological Activities of 3-Methoxy-1,2-propanediol: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1,2-propanediol, a glycerol (B35011) ether, is a compound with limited but notable biological effects documented in scientific literature. While a comprehensive understanding of its mechanism of action at the molecular level remains largely uncharted, existing toxicological data provides foundational insights into its interactions with biological systems. This technical guide synthesizes the currently available information on this compound, focusing on its observed biological impacts and highlighting the significant gaps in our knowledge that present opportunities for future research.

Known Biological Effects and Toxicological Profile

The most pronounced biological effect of this compound reported in literature is its neurotoxicity at high doses. Studies in animal models, specifically mice, have demonstrated that subcutaneous administration of high doses of this compound can lead to significant neuromuscular impairment.

Quantitative Toxicological Data

The primary quantitative data available pertains to its acute toxicity in mice. This information is crucial for understanding the dose-dependent effects of the compound.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 (Lethal Dose, 50%) | Mouse | Subcutaneous | > 2,547 mg/kg | [1][2] |

Note: While an exact LD50 value is not specified, the data indicates that the lethal dose for 50% of the test subjects is greater than 2,547 mg/kg, suggesting a relatively low acute toxicity via this route of administration.

Postulated Mechanism of Neurotoxicity

The observed neurotoxic effects, namely flaccid paralysis and muscle weakness, strongly suggest that this compound may interfere with the function of the neuromuscular junction. The description of "flaccid paralysis without anesthesia" points towards a peripheral, rather than central, nervous system target.

A potential, though unconfirmed, logical pathway for this observed neurotoxicity is presented below. This diagram illustrates a hypothetical sequence of events based on the observed toxicological endpoints.

Caption: Hypothetical pathway of this compound-induced neurotoxicity.

Gaps in Knowledge and Future Research Directions

The current body of scientific literature on this compound is notably sparse regarding its specific mechanism of action. To advance our understanding, the following areas warrant investigation:

-

Identification of Molecular Targets: Research is needed to identify the specific proteins, receptors, or ion channels that this compound interacts with to exert its neurotoxic effects. Techniques such as affinity chromatography, mass spectrometry, and molecular docking studies could be employed.

-

Pharmacokinetics and Metabolism: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential. It is possible that a metabolite, rather than the parent compound, is responsible for the observed biological activity.

-

In Vitro Studies: Cellular and tissue-based assays are required to dissect the molecular and cellular effects of this compound. Electrophysiological studies on nerve-muscle preparations could provide direct evidence of its impact on neurotransmission.

-

Dose-Response Studies: More detailed dose-response studies are necessary to establish a clearer relationship between the administered dose and the observed physiological and behavioral effects.

Conclusion

This compound presents a toxicological profile characterized by neurotoxic effects at high doses, likely through interference with neuromuscular function. However, the precise mechanism of action remains to be elucidated. The lack of in-depth studies on its pharmacodynamics, molecular targets, and signaling pathway modulation represents a significant knowledge gap. The information presented in this guide serves as a summary of the current understanding and a call for further research to fully characterize the biological activity of this compound. Such research will be invaluable for a comprehensive risk assessment and for uncovering any potential therapeutic applications.

References

An In-depth Technical Guide to the Spectral Data of 3-Methoxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methoxy-1,2-propanediol (CAS No. 623-39-2). The information presented is intended to support research, development, and quality control activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound, facilitating easy reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.85 | m | 1H | CH(OH) |

| ~3.65 | m | 2H | CH₂(OH) |

| ~3.50 | d | 2H | CH₂OCH₃ |

| 3.38 | s | 3H | OCH₃ |

| ~2.70 | br s | 2H | OH |

Solvent: CDCl₃. Instrument: 90 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 74.8 | CH₂OCH₃ |

| 71.0 | CH(OH) |

| 64.2 | CH₂(OH) |

| 59.3 | OCH₃ |

Solvent: CDCl₃.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3388 | Strong, Broad | O-H Stretch (Alcohol) |

| 2929 | Medium | C-H Stretch (Alkyl) |

| 2880 | Medium | C-H Stretch (Alkyl) |

| 1456 | Medium | C-H Bend (Alkyl) |

| 1118 | Strong | C-O Stretch (Ether & Alcohol) |

| 1045 | Strong | C-O Stretch (Alcohol) |

Technique: Liquid Film.

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 106 | < 5 | [M]⁺ (Molecular Ion) |

| 75 | ~60 | [M - OCH₃]⁺ |

| 58 | ~10 | |

| 45 | 100 | [CH₂OH]⁺ or [CH₃OCH₂]⁺ |

| 43 | ~50 | |

| 31 | ~40 | [OCH₃]⁺ |

Technique: Electron Ionization (EI).

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

The acquired FIDs are Fourier transformed to generate the NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond) of the IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Instrumentation and Data Acquisition:

-

The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry with Electron Ionization - GC-MS/EI):

-

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The solution is injected into a gas chromatograph (GC), where the compound is vaporized and separated from the solvent on a capillary column.

-

The eluted compound enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Solubility of 3-Methoxy-1,2-propanediol in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methoxy-1,2-propanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as glycerin-α-monomethyl ether, is a versatile organic compound with applications in various scientific fields. Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides a summary of the available solubility data for this compound in organic solvents, a detailed experimental protocol for determining its solubility, and a visual representation of the experimental workflow.

Solubility of this compound

Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, qualitative solubility information has been reported. The following table summarizes the known solubility characteristics.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | CAS Number | Solubility Description |

| Water | 7732-18-5 | Very Soluble/Soluble[1][2] |

| Chloroform | 67-66-3 | Slightly Soluble[3] |

| Ethanol | 64-17-5 | Slightly Soluble[3] |

| Ethyl Acetate | 141-78-6 | Slightly Soluble[3] |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a liquid in a liquid solvent.[4][5][6] This protocol outlines the general procedure for determining the solubility of this compound in an organic solvent of interest.

2.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Thermostatically controlled shaker bath or orbital shaker

-

Centrifuge (optional)

-

Syringes and syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)

2.2. Methodology

2.2.1. Preparation of Standard Solutions

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution. These will be used to create a calibration curve.

2.2.2. Sample Preparation and Equilibration

-

Add a known volume of the organic solvent to a series of sealed vials.

-

Add an excess amount of this compound to each vial. The excess is crucial to ensure that a saturated solution is formed at equilibrium.

-

Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach thermodynamic equilibrium. This can range from 24 to 72 hours.[4][5] Preliminary experiments may be necessary to determine the optimal equilibration time.

2.2.3. Phase Separation

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the undissolved phase to separate.

-

To ensure complete separation of the excess solute, the samples can be centrifuged.

2.2.4. Sample Analysis

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved droplets.

-

Accurately dilute the filtered aliquot with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples and the standard solutions using a calibrated GC-FID or other suitable analytical method.[7][8][9][10][11]

2.2.5. Data Analysis

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the diluted saturated samples.

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

References

- 1. This compound(623-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 8. Fast determination of ethylene glycol, 1,2-propylene glycol and glycolic acid in blood serum and urine for emergency and clinical toxicology by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Analytical Method [keikaventures.com]

- 11. GC-FID: Determination of Diethylene Glycol and Ethylene Glycol according to USP Propylene Glycol [perkinelmer.com]

3-Methoxy-1,2-propanediol: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1,2-propanediol (CAS No. 623-39-2), also known as glycerol (B35011) α-monomethyl ether, is a viscous, colorless liquid with hygroscopic properties.[1] Its utility in various research and development applications necessitates a thorough understanding of its safety and toxicological profile. This technical guide provides a comprehensive overview of the available data on the safety, toxicity, and handling of this compound, intended for professionals in research, and drug development.

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[1] However, the available data provides initial insights into its acute toxicity and irritation potential.

Acute Toxicity

A key study on the acute toxicity of this compound was conducted via subcutaneous administration in mice.

| Parameter | Species | Route | Value | Observations |

| LD50 | Mouse | Subcutaneous | > 2,547 mg/kg | Flaccid paralysis without anesthesia (indicative of neuromuscular blockage) and muscle weakness were observed.[2][3] |

Irritation Potential

Studies have been conducted to assess the potential of this compound to cause skin and eye irritation.

-

Skin Irritation: A study in rabbits indicated that this compound does not cause dermal irritation or corrosion.[4]

-

Eye Irritation: In a rabbit eye irritation study, the substance was classified as a "MINIMAL IRRITANT".[5]

Data Gaps

Significant gaps exist in the toxicological database for this compound. Specifically, there is a lack of publicly available data on:

-

Acute oral and dermal toxicity (LD50) in rats or rabbits.

-

Genotoxicity (e.g., Ames test, in vitro micronucleus assay).

-

In vitro cytotoxicity.

-

Repeated dose toxicity.

-

Carcinogenicity.

-

Reproductive and developmental toxicity.

Experimental Protocols

Detailed experimental protocols for the following key toxicological assessments are outlined below, based on standardized OECD guidelines. These protocols serve as a reference for the type of studies required to fill the existing data gaps for this compound.

Acute Oral Toxicity - OECD 420 (Fixed Dose Procedure)

This method is used to assess the acute toxic effects of a substance when administered orally.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 420).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro assay is used to assess the mutagenic potential of a substance.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Metabolism and Pharmacokinetics

There is currently no specific information available on the metabolism and pharmacokinetic profile of this compound in mammals. Studies on related compounds, such as 1,2-propanediol, indicate that it can be metabolized in the body. However, the influence of the methoxy (B1213986) group on the absorption, distribution, metabolism, and excretion (ADME) of this compound is unknown.

A proposed metabolic pathway for many xenobiotics involves two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion.

Caption: A generalized theoretical metabolic pathway for xenobiotics.

Handling and Safety Precautions

Based on the available information, the following handling and safety precautions are recommended when working with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

-

The substance is hygroscopic, so protection from moisture is important.[1]

First Aid Measures

-

After Inhalation: Move person into fresh air.

-

After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

After Eye Contact: Rinse out with plenty of water.

-

After Ingestion: Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]

Spill and Disposal

-

Spill: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to local regulations.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion

This technical guide summarizes the currently available safety and toxicity data for this compound. While initial studies suggest low acute toxicity and minimal irritation potential, significant data gaps remain. Researchers and drug development professionals should exercise caution when handling this compound, adhering to the recommended safety precautions. Further comprehensive toxicological studies are necessary to fully characterize the safety profile of this compound and to enable a complete risk assessment for its various applications.

References

An In-depth Technical Guide to the Hygroscopic Nature and Storage of 3-Methoxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of 3-Methoxy-1,2-propanediol, a crucial excipient and reagent in various pharmaceutical and chemical applications. Understanding its affinity for atmospheric moisture is paramount for maintaining its chemical integrity, ensuring experimental reproducibility, and guaranteeing long-term stability. This document outlines the qualitative and quantitative aspects of its hygroscopic nature, details recommended storage conditions, and provides standardized experimental protocols for its analysis.

Understanding the Hygroscopic Nature of this compound

This compound, also known as glycerol (B35011) α-monomethyl ether, is a colorless, viscous liquid that is recognized for its hygroscopic properties.[1] This means it has a strong tendency to attract and absorb moisture from the surrounding atmosphere. The presence of two hydroxyl (-OH) groups and an ether linkage in its molecular structure contributes to its ability to form hydrogen bonds with water molecules, leading to the absorption of water. This inherent property necessitates careful handling and storage to prevent changes in concentration, viscosity, and other physicochemical characteristics.

Physicochemical Properties Related to Hygroscopicity

A summary of the key physical and chemical properties of this compound that are pertinent to its hygroscopic nature is presented in the table below.

| Property | Value | Citation |

| Hygroscopic Nature | Stated as "Hygroscopic" | [1] |

| Water Solubility | Very soluble / Soluble | [2] |

| Appearance | Colorless viscous liquid | [1][2] |

| Molecular Formula | C4H10O3 | [2] |

| Molecular Weight | 106.12 g/mol | [2] |

| Boiling Point | 220 °C | |

| Density | ~1.12 g/cm³ | [2] |

Recommended Storage and Handling Conditions

To mitigate the effects of moisture absorption and maintain the quality of this compound, stringent storage and handling procedures are essential. The following recommendations are based on safety data sheets and supplier information.

Storage Recommendations

-

Container: Store in a tightly closed container to minimize exposure to atmospheric moisture.[2][3]

-

Atmosphere: For applications highly sensitive to moisture, storing under an inert gas atmosphere (e.g., nitrogen or argon) is recommended.

-

Temperature: Store in a cool, dry place.[2] Some suppliers recommend storage at temperatures below 15°C.

-

Ventilation: Ensure the storage area is well-ventilated.

-

Incompatibilities: Keep away from strong oxidizing agents.[2]

The logical workflow for ensuring the stability of this compound is depicted in the diagram below.

Caption: Logical flow from inherent hygroscopicity to required storage for stability.

Handling Procedures

-

Dispensing: When not in use, ensure the container is tightly sealed. Minimize the time the container is open to the atmosphere.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves and safety glasses.

-

Spills: In case of a spill, absorb with an inert material (e.g., dry sand or earth) and place it in a chemical waste container.[2]

Experimental Protocols for Hygroscopicity Determination

For applications requiring precise knowledge of the hygroscopic behavior of this compound, experimental determination is necessary. The following are generalized protocols that can be adapted for this liquid compound.

Gravimetric Method for Water Absorption

This method determines the amount of water absorbed by a substance when exposed to a specific relative humidity for a defined period.

Objective: To quantify the mass increase of this compound due to water absorption at a controlled temperature and humidity.

Materials:

-

This compound

-

Analytical balance (readable to at least 0.1 mg)

-

Weighing dishes (e.g., glass petri dishes)

-

Desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., sodium chloride for ~75% RH)

-

Hygrometer to verify the relative humidity

-

Constant temperature chamber or incubator

Procedure:

-

Sample Preparation: Place a known quantity (e.g., 1-2 g) of this compound into a pre-weighed, dry weighing dish.

-

Initial Weighing: Accurately weigh the weighing dish with the sample and record the initial mass (m_initial).

-

Exposure: Place the weighing dish containing the sample into the desiccator with the saturated salt solution. Ensure the desiccator is properly sealed.

-

Incubation: Place the desiccator in a constant temperature chamber set to a specific temperature (e.g., 25 °C).

-

Periodic Weighing: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the weighing dish from the desiccator, quickly weigh it, and record the mass.

-

Equilibrium: Continue periodic weighing until the mass of the sample becomes constant (i.e., the difference between two consecutive weighings is negligible), indicating that equilibrium has been reached. Record the final mass (m_final).

-

Calculation: Calculate the percentage of water absorbed using the following formula: Water Absorption (%) = [(m_final - m_initial) / m_initial] * 100

The experimental workflow for the gravimetric determination of hygroscopicity is illustrated below.

Caption: Workflow for gravimetric hygroscopicity testing.

Dynamic Vapor Sorption (DVS) Analysis

For a more detailed and automated analysis, Dynamic Vapor Sorption (DVS) is the preferred method. DVS measures the change in mass of a sample as it is exposed to a precisely controlled and varying relative humidity at a constant temperature.

Objective: To generate a moisture sorption-desorption isotherm for this compound, providing detailed information on its interaction with water vapor.

Apparatus: A Dynamic Vapor Sorption (DVS) instrument.

General Procedure:

-

Sample Loading: A small amount of this compound is placed on the DVS sample pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The instrument holds the humidity at each step until the sample mass equilibrates.

-

Desorption Phase: The relative humidity is then decreased in a stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The DVS software plots the change in mass as a function of relative humidity, generating a sorption-desorption isotherm. This isotherm reveals the extent of water uptake, the presence of hysteresis, and the critical humidity points where significant moisture absorption occurs.

Conclusion

The hygroscopic nature of this compound is a critical factor that must be managed to ensure its quality and performance in research and development. While quantitative data on its water absorption is not widely published, its high solubility in water confirms its affinity for moisture. Adherence to the recommended storage and handling conditions, including the use of tightly sealed containers and potentially an inert atmosphere, is imperative. For applications where the influence of moisture is a significant concern, the experimental determination of its hygroscopic properties using gravimetric methods or Dynamic Vapor Sorption is strongly advised. This proactive approach to managing moisture exposure will contribute to more reliable and reproducible scientific outcomes.

References

Unlocking the Potential of 3-Methoxy-1,2-propanediol: A Technical Guide for Researchers

An In-depth Exploration of Novel Research Avenues for a Promising Glycerol (B35011) Derivative

Abstract

3-Methoxy-1,2-propanediol (3-MPD), a simple glycerol ether, has predominantly been of interest as a marker for the illegal adulteration of wine with industrial glycerol. However, its structural similarity to biologically active molecules, including cryoprotectants and immunomodulatory lipids, suggests a largely untapped potential for broader applications in biomedical research and drug development. This technical guide provides a comprehensive overview of the current knowledge on 3-MPD and outlines promising, under-explored research areas. We delve into its physicochemical properties, known toxicological profile, and present a hypothesized metabolic pathway. Crucially, this document proposes novel research directions, including its systematic evaluation as a cryoprotective agent, its potential to modulate immune responses, and its utility as a versatile synthetic building block. Detailed experimental protocols are provided for key suggested studies, alongside visualizations of metabolic pathways and experimental workflows to guide future investigations. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the full scientific and commercial potential of this intriguing molecule.

Introduction

This compound (3-MPD), also known as 1-O-methylglycerol, is a colorless, viscous, and hygroscopic liquid.[1][2][3] Its primary claim to fame in the scientific literature has been as a chemical marker for the addition of technical-grade glycerol to wine, as it is a known byproduct of glycerol production from the transesterification of triglycerides with methanol.[4] While its presence in consumables has necessitated the development of sensitive analytical methods for its detection, the intrinsic biological and chemical properties of 3-MPD itself have remained largely uninvestigated.

The molecular structure of 3-MPD, a glycerol backbone with a methoxy (B1213986) ether linkage, positions it as an interesting candidate for a variety of applications. It shares structural motifs with polyol cryoprotectants and biologically active glycerol ethers, suggesting that its current classification as a mere contaminant may be an underestimation of its potential. This guide aims to move beyond the established role of 3-MPD and to illuminate its potential in three key research domains: cryopreservation, immunomodulation, and synthetic chemistry.

Physicochemical and Toxicological Profile

A thorough understanding of the fundamental properties of 3-MPD is essential for designing and interpreting future research.

Physicochemical Data

The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 3-methoxypropane-1,2-diol | [5] |

| Synonyms | 1-O-Methylglycerol, Glycerol 1-monomethyl ether | [3][5] |

| CAS Number | 623-39-2 | |

| Molecular Formula | C4H10O3 | |

| Molecular Weight | 106.12 g/mol | |

| Appearance | Colorless viscous liquid | [2][6] |

| Boiling Point | 220 °C (lit.) | |

| Density | 1.114 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.444 (lit.) | |

| Solubility | Very soluble in water | |

| Hygroscopicity | Hygroscopic | [2][6] |

Toxicological Data

The toxicological profile of 3-MPD is not extensively characterized. The available data, primarily from acute studies in mice, suggests it has neurotoxic properties. It is also classified as a skin, eye, and respiratory irritant.[5]

| Endpoint | Observation | Reference(s) |

| Acute Toxicity (Mouse) | LD50 Subcutaneous: > 2,547 mg/kg | [1] |

| Symptoms of Acute Toxicity | Flaccid paralysis without anesthesia (suggesting neuromuscular blockage), muscle weakness. | [1][3] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |

| Classification | Neurotoxin | [3] |

Potential Research Areas

The limited scope of current research on 3-MPD presents a significant opportunity for novel investigations. Based on its chemical structure and the known activities of related compounds, several promising research avenues can be proposed.

Cryopreservation

The polyol structure of 3-MPD, with its multiple hydroxyl groups, is a hallmark of many cryoprotective agents (CPAs). These agents are vital for the preservation of cells, tissues, and organs at low temperatures by mitigating the damaging effects of ice crystal formation.

Hypothesis: this compound can function as an effective cryoprotective agent, either alone or in combination with other CPAs, by virtue of its polyol structure and ability to form hydrogen bonds, thereby controlling ice crystal growth and stabilizing cell membranes at sub-zero temperatures.

Proposed Research Workflow:

Immunomodulation and Cellular Signaling

Glycerol ethers, particularly alkylglycerol ethers, have been shown to possess immunomodulatory properties, including the stimulation of hematopoietic and immune responses.[7][8][9] The ether linkage in these molecules is a key structural feature.

Hypothesis: this compound, as a short-chain glycerol ether, may interact with cellular membranes and signaling pathways, potentially modulating inflammatory responses and other cellular processes. Methoxy-substituted glycerol ethers have been shown to stimulate immune reactivity, and it is postulated that they may be incorporated into membrane lipids, thereby altering membrane structure and function.[7]

Proposed Metabolic Pathway and Signaling Interaction:

Synthetic Chemistry Building Block

Glycerol and its derivatives are recognized as valuable and renewable C3 building blocks in chemical synthesis. The presence of two hydroxyl groups and a methoxy ether in 3-MPD offers multiple reactive sites for the synthesis of more complex molecules.

Hypothesis: The distinct reactivity of the primary and secondary hydroxyl groups, along with the stable ether linkage, makes this compound a versatile precursor for the synthesis of novel chemical entities, including pharmaceutical intermediates and specialty polymers.

Proposed Synthetic Transformations:

Detailed Experimental Protocols

To facilitate the exploration of the proposed research areas, the following are detailed protocols for key initial experiments.

Protocol 1: In Vitro Cytotoxicity Assay for Cryoprotectant Screening

Objective: To determine the concentration-dependent cytotoxicity of 3-MPD on a mammalian cell line at room temperature and at 4°C.

Materials:

-

This compound (≥98% purity)

-

Bovine Pulmonary Artery Endothelial Cells (BPAEC) or other suitable cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

PrestoBlue™ HS Cell Viability Reagent

-

96-well cell culture plates

-

Automated liquid handling system (optional, for high-throughput screening)

-

Plate reader capable of fluorescence measurement (Ex/Em ~560/590 nm)

-

Incubator (37°C, 5% CO2)

-

Refrigerated plate cooler or cold room (4°C)

Procedure:

-

Cell Seeding: Seed BPAEC in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Baseline Viability: After incubation, remove the medium and add 100 µL of fresh medium containing 10% PrestoBlue™ reagent to each well. Incubate for 1 hour at 37°C. Measure fluorescence to establish a baseline viability reading for each well.

-

CPA Preparation: Prepare a series of 3-MPD solutions in complete culture medium at various concentrations (e.g., ranging from 0.5 M to 8 M).

-

CPA Exposure: After the baseline reading, wash the cells twice with PBS. Add 100 µL of the prepared 3-MPD solutions to the respective wells. For sub-ambient temperature testing, perform this step on a pre-chilled cooling block or in a 4°C environment.

-

Incubation: Incubate the plates for a defined exposure time (e.g., 30 minutes) at either room temperature or 4°C.

-

CPA Removal: Remove the CPA solutions and wash the cells three times with PBS to ensure complete removal of 3-MPD.

-

Post-Exposure Viability: Add 100 µL of fresh medium with 10% PrestoBlue™ reagent to each well. Incubate for 1-2 hours at 37°C.

-

Data Acquisition: Measure the fluorescence of each well.

-

Data Analysis: Normalize the post-exposure fluorescence readings to the baseline readings for each well to calculate the percentage of cell viability. Plot cell viability versus 3-MPD concentration to determine the toxicity profile.

Protocol 2: GC-MS Analysis for Metabolic Studies

Objective: To identify and quantify 3-MPD and its potential metabolites in cell culture supernatant or biological fluids. This protocol is adapted from the validated method for wine analysis.[4]

Materials:

-

Cell culture supernatant or plasma/urine samples containing 3-MPD

-

Internal Standard (IS): Butane-1,4-(2H)8-diol or a similar deuterated standard

-

Potassium carbonate (K2CO3), anhydrous

-

Diethyl ether, analytical grade

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

GC-MS system with a polar capillary column (e.g., HP-INNOWax)

-

Centrifuge tubes (e.g., 15 mL)

-

Vertical shaking machine

-

Centrifuge

Procedure:

-

Sample Preparation: To a 10 mL centrifuge tube, add 5 mL of the biological sample (e.g., cell culture supernatant).

-

Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 50 µL of a 100 µg/mL solution in ethanol).

-

Salting Out: Carefully add 5 g of anhydrous K2CO3 to the tube and mix gently until dissolved. This process may be exothermic.

-

Extraction: Add 2 mL of diethyl ether to the tube. Homogenize the mixture for 5 minutes using a vertical shaker.

-

Phase Separation: Centrifuge the tubes at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Extract Collection: Carefully transfer the upper organic (diethyl ether) layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

-

GC-MS Analysis:

-

Injection: Inject 2 µL of the dried extract into the GC-MS.

-

GC Conditions (Example):

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Program: 90°C for 2 min, ramp at 10°C/min to 165°C and hold for 6 min, then ramp at 4°C/min to 250°C and hold for 5 min.

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Mode: Selected Ion Monitoring (SIM)

-

Monitor for characteristic ions of 3-MPD (e.g., m/z 75, 58, 45) and its potential metabolites, as well as the internal standard.

-

-

-

Data Analysis: Quantify 3-MPD and any identified metabolites by comparing their peak areas to that of the internal standard, using a calibration curve prepared in a similar matrix.

Conclusion